molecular formula C8H12N2 B058008 quinuclidine-4-carbonitrile CAS No. 26458-78-6

quinuclidine-4-carbonitrile

Cat. No. B058008
M. Wt: 136.19 g/mol
InChI Key: CEMKLAOKVLRABO-UHFFFAOYSA-N
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Patent
USRE039128E1

Procedure details

Quinuclidin-4-ylcarbonylchloride hydrochloride (Example 8, Step 4) (3.4 g 0.0016 moles) was dissolved in acetonitrile (150 ml) and treated with 35% ammonia solution (50 ml). The mixture was stirred for 18 hours at ambient temperature then concentrated to dryness in vacuo. 1 g of the residue was then treated with phosphoms oxychloride (8 ml) at reflux for 5 hours. The mixture was then concentrated in vacuo and the residue partitioned between saturated potassium carbonate and diethylether (4×50 ml). The combined organic extracts were dried (Na2SO4), filtered and concentrated. Column chromatography on silica gel elutin with 0-5% methanol/chloroform gave the title compound 0.34 g (75%); 1H NMR (CDCl3) 1.85 (6H t, J 10 Hz), 2.91 (6H, t, J 10 Hz).
Name
Quinuclidin-4-ylcarbonylchloride hydrochloride
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
Cl.[N:2]12[CH2:9][CH2:8][C:5]([C:10](Cl)=O)([CH2:6][CH2:7]1)[CH2:4][CH2:3]2.[NH3:13]>C(#N)C>[C:10]([C:5]12[CH2:8][CH2:9][N:2]([CH2:7][CH2:6]1)[CH2:3][CH2:4]2)#[N:13] |f:0.1|

Inputs

Step One
Name
Quinuclidin-4-ylcarbonylchloride hydrochloride
Quantity
3.4 g
Type
reactant
Smiles
Cl.N12CCC(CC1)(CC2)C(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated to dryness in vacuo
ADDITION
Type
ADDITION
Details
1 g of the residue was then treated with phosphoms oxychloride (8 ml)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between saturated potassium carbonate and diethylether (4×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#N)C12CCN(CC1)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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